molecular formula C28H25NO6 B10869435 N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine

N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine

Cat. No.: B10869435
M. Wt: 471.5 g/mol
InChI Key: KTZOKINREVUDBT-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group, a methyl group, and a chromen-2-one moiety, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then reacted with ethylchloroacetate to form an intermediate. This intermediate undergoes further reactions, including the addition of hydrazine hydrate, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green solvents and catalysts is often preferred to minimize environmental impact. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-({2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce new functional groups, leading to a wide range of potential products .

Scientific Research Applications

2-({2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets. The chromen-2-one moiety is known to interact with various enzymes, potentially inhibiting their activity. This inhibition can lead to anti-inflammatory and antimicrobial effects. The compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C28H25NO6

Molecular Weight

471.5 g/mol

IUPAC Name

(2S)-2-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C28H25NO6/c1-18-22-13-12-21(16-25(22)35-28(33)23(18)14-19-8-4-2-5-9-19)34-17-26(30)29-24(27(31)32)15-20-10-6-3-7-11-20/h2-13,16,24H,14-15,17H2,1H3,(H,29,30)(H,31,32)/t24-/m0/s1

InChI Key

KTZOKINREVUDBT-DEOSSOPVSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)CC4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC3=CC=CC=C3)C(=O)O)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.